molecular formula C7H4ClIN4 B1445186 1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole CAS No. 942316-74-7

1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole

Cat. No. B1445186
M. Wt: 306.49 g/mol
InChI Key: VKZKORPAINUQAT-UHFFFAOYSA-N
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Description

1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole is an organic compound with the molecular formula C7H4ClIN4. It has a molecular weight of 306.49 . The compound appears as a powder and is typically stored at room temperature .


Synthesis Analysis

The synthesis of related compounds involves sequential bimolecular reactions, including I-Li exchange of 4-chloro-2-iodophenyl acetate to generate the corresponding aryllithium intermediate and its trapping reaction with 2-chloro-1-isocyanato-4-nitrobenzene .


Molecular Structure Analysis

The molecular structure of 1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole includes a tetrazole ring attached to a phenyl ring, which is substituted with a chlorine atom at the 4-position and an iodine atom at the 2-position .


Physical And Chemical Properties Analysis

The compound has a density of 2.2±0.1 g/cm3 and a boiling point of 386.1±52.0 °C at 760 mmHg . The compound is a powder and is typically stored at room temperature .

Scientific Research Applications

For example, compounds like siderophores and indole derivatives have been extensively studied for their diverse applications . Here’s a brief overview:

  • Siderophores

    • Field : Medicine, Agriculture, and Environmental Sciences .
    • Application : Siderophores are renowned for their high iron binding capacity, essential for all life forms requiring iron .
    • Methods : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Results : Applications of siderophores include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
  • Indole Derivatives

    • Field : Pharmacology .
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods : Indole derivatives are synthesized and then tested for their biological activities .
    • Results : Indole derivatives have shown promising results in various biological activities, making them valuable for treatment and drug development .

properties

IUPAC Name

1-(4-chloro-2-iodophenyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN4/c8-5-1-2-7(6(9)3-5)13-4-10-11-12-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZKORPAINUQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole

Synthesis routes and methods

Procedure details

Alternatively, 62B can be prepared as follows. To a cold suspension (0-5° C.) of 4-chloro-2-iodoaniline (10.0 g, 39.5 mmol) and sodium azide (7.95 g, 122 mmol) in trimethyl orthoformate (13.08 mL, 118 mmol) was added acetic acid (150 mL). The resulting clear, slightly brown solution was stirred vigorously at 0-5° C. for 30 min and then warmed to rt. A beige precipitate formed overtime and then redissolved to give a clear brown solution. After 22 h, water (400 mL) was added and the suspension was stirred vigorously for 1 h. The solid was collected by filtration, rinsed with water, air-dried, and dried under vacuum to give 11.16 g (92%) of 1-(4-chloro-2-iodo-phenyl)-1H-tetrazole as a beige solid. LCMS m/z 307.0. (M+H)+. A flame-dried sealed tube vessel containing this intermediate (0.250 g, 0.816 mmol) and palladium acetate (0.018 g, 0.082 mmol) was purged with argon for several minutes. Next degassed acetonitrile (3.26 mL) was added followed by the addition of ethyl acrylate (0.133 mL, 1.224 mmol) and triethylamine (0.171 mL, 1.224 mmol). The vessel was sealed and the orange brown solution was warmed to 85° C. to give a brown suspension. After 21 h, the reaction was stopped and cooled to rt. The reaction was filtered through a 0.45 micron Glass microfibre (GMF), rinsing with acetonitrile, and the filtrate was concentrated to give a brown residue. Flash chromatography gave 0.098 g (43%) of (E)-3-(5-chloro-2-tetrazol-1-yl-phenyl)-acrylic acid ethyl ester as a pale yellow solid. LCMS m/z 279.1 (M+H)+and 281 (M+2+H)+. Saponification as described above gave 62B.
[Compound]
Name
62B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
7.95 g
Type
reactant
Reaction Step Two
Quantity
13.08 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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